molecular formula C12H15NO8S2 B3001125 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid CAS No. 612044-89-0

3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

Cat. No.: B3001125
CAS No.: 612044-89-0
M. Wt: 365.37
InChI Key: DFLJWRKPXNVOMD-UHFFFAOYSA-N
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Description

Overview of 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic Acid in Contemporary Chemical Research

3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a structurally complex thiophene sulfonamide derivative characterized by its multifunctional architecture. The compound features a central 4-methylthiophene ring substituted at the 2-position with a sulfonamide group linked to a propanoic acid side chain and at the 3- and 5-positions with methoxycarbonyl moieties (Figure 1). Its molecular formula, $$ \text{C}{12}\text{H}{15}\text{NO}{8}\text{S}{2} $$, corresponds to a molecular weight of 365.39 g/mol, with a purity of 95% in its commercially available powdered form.

The methoxycarbonyl groups introduce strong electron-withdrawing effects, which modulate the thiophene ring’s electronic properties and enhance its suitability as a scaffold for further functionalization. This structural complexity positions the compound as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or functional materials.

Table 1: Key physicochemical properties of 3-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid

Property Value
Molecular formula $$ \text{C}{12}\text{H}{15}\text{NO}{8}\text{S}{2} $$
Molecular weight 365.39 g/mol
Physical form Powder
Purity 95%
Storage temperature Room temperature (RT)

Historical Context and Discovery within Thiophene Sulfonamide Chemistry

Thiophene sulfonamides emerged as a critical class of compounds in the late 20th century due to their structural similarity to biologically active heterocycles. The integration of sulfonamide groups into thiophene frameworks, as seen in this compound, arose from efforts to enhance hydrogen-bonding capabilities and improve metabolic stability in drug candidates. Early work in this field focused on antitumor and antimicrobial applications, with derivatives demonstrating moderate cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.

The specific discovery timeline of 3-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid remains undocumented in public literature. However, its structural features align with synthetic strategies developed for related compounds, such as the coupling of sulfonamide intermediates with carboxylic acid derivatives under activating conditions. The compound’s commercial availability through specialty chemical suppliers underscores its utility as a building block in medicinal chemistry.

Rationale for Academic Investigation: Theoretical and Applied Significance

Theoretical interest in this compound centers on its electronic and steric properties. The methoxycarbonyl groups at the 3- and 5-positions create a polarized electron distribution across the thiophene ring, which may facilitate nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Density functional theory (DFT) studies of analogous thiophene sulfonamides reveal planar geometries that favor π-π stacking interactions, a trait exploitable in materials science applications.

Applied research prioritizes the compound’s role as a precursor in drug discovery. For example, structurally related thiophene sulfonamides exhibit cytotoxic activities with IC$$_{50}$$ values ranging from 50–100 μM against cancer cell lines, suggesting potential as chemotherapeutic adjuvants. Additionally, the propanoic acid moiety offers a handle for conjugation to biomolecules or nanoparticles, enabling targeted drug delivery systems.

Table 2: Comparative bioactivity of selected thiophene sulfonamide derivatives

Compound IC$$_{50}$$ (μM) – HepG2 IC$$_{50}$$ (μM) – MCF-7
4a (Reference) 66 ± 1.20 50 ± 0.47
4b (Reference) 54 ± 0.25 50 ± 0.53
Target compound Data pending Data pending

Scope and Limitations of Current Research Approaches

Contemporary studies on this compound primarily focus on synthetic accessibility and preliminary biological screening. The three-step synthesis route—comprising sulfonamide formation, carboxamide coupling, and chromatographic purification—achieves yields exceeding 70%, though scalability remains challenging due to the need for anhydrous conditions and specialized reagents.

A significant limitation is the lack of mechanistic studies elucidating its mode of action in biological systems. While cytotoxicity data for analogous compounds exist, the specific pharmacokinetic and pharmacodynamic profiles of this derivative remain uncharacterized. Furthermore, computational predictions of drug-likeness parameters (e.g., LogP, polar surface area) are absent, hindering rational design optimizations.

Current research also neglects the compound’s potential in non-pharmaceutical applications, such as organic electronics or catalysis. The thiophene core’s conjugated π-system and sulfonamide’s hydrogen-bonding capacity suggest utility in organic semiconductors, though no experimental validation has been reported.

Properties

IUPAC Name

3-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8S2/c1-6-8(10(16)20-2)12(22-9(6)11(17)21-3)23(18,19)13-5-4-7(14)15/h13H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJWRKPXNVOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid typically involves multiple stepsThe sulfonamido group is then introduced via sulfonation reactions, and finally, the propanoic acid moiety is attached through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxycarbonyl groups may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogs with Thiophene Backbones

2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic Acid
  • Key Differences: The positional isomerism of the sulfonamido-propanoic acid group (attached at position 2 vs. 3 in the target compound) alters steric and electronic interactions.
  • Implications : The target compound’s 3-position substitution may offer improved synthetic accessibility or stability compared to its 2-substituted counterpart.

Simpler Propanoic Acid Derivatives

3-(2-Methoxyphenyl)propanoic Acid
  • Structural Contrast : Lacks the thiophene backbone and complex substituents, resulting in a lower molecular weight (180.20 g/mol vs. ~400 g/mol estimated for the target compound).
  • Physical Properties : Melting point range of 85–89°C and higher commercial availability (JPY 4,300 for 5g) suggest easier handling and cost-effectiveness .

Peptide–Metal Complex Conjugates

3-{3,5-Bis[(bis-pyridin-2-ylmethyl-amino)methyl]-4-hydroxyphenyl}-2-(tert-butoxycarbonylamino)propanoic Acid
  • Structural Complexity: Features a phenolic core with pyridyl-amine ligands and a tert-butoxycarbonyl (Boc)-protected amino group, enabling metal coordination (e.g., Ni²⁺ in related complexes) .
  • Applications : Designed for solid-phase synthesis of metal-conjugated peptides, contrasting with the target compound’s likely role as a small-molecule effector.
  • Synthetic Challenges : Multi-step synthesis involving paraformaldehyde and 2,2′-dipicolylamine under reflux conditions highlights higher complexity compared to the target compound .

Iodinated Aromatic Metabolites

(2S)-2-Amino-3-{3,5-diiodo-4-[3-iodo-4-(sulfooxy)phenoxy]phenyl}propanoic Acid
  • Substituent Effects : Triple iodine atoms and a sulfoxy group increase molecular weight (>700 g/mol) and polar surface area, likely reducing membrane permeability.
  • Biological Relevance : Identified as a metabolite, suggesting involvement in thyroid hormone pathways or detoxification mechanisms, unlike the synthetic target compound .

Critical Notes

Synthetic Accessibility : The target compound’s synthesis likely involves fewer steps than peptide–metal conjugates , but methoxycarbonyl and sulfonamido groups may require precise reaction conditions.

Stability Considerations : The discontinuation of its 2-substituted analog underscores the importance of substituent positioning in avoiding decomposition or reactivity issues.

Functional Versatility : The combination of electron-withdrawing (methoxycarbonyl) and hydrophilic (sulfonamido, carboxylic acid) groups positions the compound for dual hydrophobic/hydrophilic interactions, relevant in drug design.

Biological Activity

3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a complex organic compound notable for its unique structure that integrates a thiophene ring and sulfonamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. Understanding its mechanisms of action and biological interactions is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₀₈S₂
  • Molecular Weight : 365.38 g/mol
  • Key Functional Groups :
    • Thiophene Ring : Enhances hydrophobic interactions with biological targets.
    • Sulfonamide Group : Known for its role in enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds containing thiophene and sulfonamide groups often exhibit antimicrobial activity. The sulfonamide moiety can inhibit bacterial enzymes, particularly those involved in folate synthesis, which is critical for bacterial growth.

Compound NameStructural FeaturesBiological Activity
3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acidThiophene ring, sulfonamide groupPotential antibacterial
SulfamethoxazoleSulfonamide groupAntibacterial
ThiamphenicolThiophene structureAntibacterial
AcetazolamideSulfonamide moietyCarbonic anhydrase inhibition

The unique combination of methoxycarbonyl groups with the thiophene structure may confer distinct pharmacological properties compared to other similar compounds, suggesting a broad spectrum of potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid has been investigated in various studies. A notable study demonstrated that similar thiophene-based compounds exhibited significant cytotoxic effects in neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) significantly lower than those of established chemotherapeutics .

  • Mechanism of Action : The compound may induce cell cycle arrest and apoptosis in cancer cells through:
    • Inhibition of key enzymes involved in cell proliferation.
    • Disruption of mitotic processes, leading to increased cell death.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of related compounds on glioblastoma cell lines, it was found that compounds similar to 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid showed significant growth inhibition at nanomolar concentrations. This suggests that structural modifications can enhance the efficacy of thiophene derivatives against resistant cancer types .
  • Enzyme Interaction Studies : The sulfonamide group in the compound is known to interact with active sites of enzymes, potentially leading to inhibition of their activity. Studies have shown that such interactions can be quantified using enzyme kinetics, providing insights into the compound's inhibitory potency .

Synthesis and Derivatives

The synthesis of 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid typically involves multi-step organic reactions that require careful control of reaction conditions. The ability to synthesize derivatives may enhance its biological activity or alter its physical properties for specific applications .

Q & A

Q. What are the established synthetic routes for 3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid, and how can impurities be minimized?

The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

Sulfonamidation : Reaction of 4-methylthiophene-2-sulfonyl chloride with propanoic acid derivatives under basic conditions (e.g., NaHCO₃).

Methoxycarbonylation : Introduction of methoxycarbonyl groups at positions 3 and 5 via esterification or coupling reactions.

Purification : Column chromatography or recrystallization to remove by-products like unreacted sulfonyl chlorides or incomplete esters .

Common impurities include residual solvents, incomplete substitution products, and hydrolyzed esters. Analytical methods like HPLC (e.g., using C18 columns with UV detection at 254 nm) and NMR (monitoring δ 3.8–4.0 ppm for methoxy protons) are critical for quality control .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • NMR :
    • ¹H NMR : Key signals include δ 2.5–3.0 ppm (propanoic acid CH₂), δ 3.8–4.0 ppm (methoxy groups), and δ 6.8–7.2 ppm (thiophene protons).
    • ¹³C NMR : Confirms carbonyl (C=O) groups (δ 165–175 ppm) and sulfonamide (δ 110–120 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS in negative ion mode for the carboxylic acid group) .

Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?

  • Purity Assessment : Use HPLC with reference standards (e.g., EP impurity standards for sulfonamides) .
  • Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability studies. Hydrolysis of methoxycarbonyl groups is a common degradation pathway .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition assays) and adjust for variables like solvent (DMSO vs. aqueous buffers) .
  • Structural Confirmation : Re-evaluate active batches via X-ray crystallography to rule out polymorphic differences affecting activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the sulfonamido group’s hydrogen-bonding with active-site zinc ions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Q. What experimental designs optimize the compound’s solubility for in vivo studies?

  • Co-Solvent Systems : Test combinations of PEG-400, cyclodextrins, or lipid-based carriers.
  • pH Adjustment : Utilize the carboxylic acid’s pH-dependent solubility (pKa ~4.5) by formulating at pH >5.5 .

Q. How do researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify off-target effects.
  • Metabolomics : Track intracellular accumulation using LC-MS to rule out uptake differences .

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